molecular formula C6H12ClNO3S B1316619 2,6-Dimethylmorpholine-4-sulfonyl chloride CAS No. 919026-20-3

2,6-Dimethylmorpholine-4-sulfonyl chloride

Cat. No.: B1316619
CAS No.: 919026-20-3
M. Wt: 213.68 g/mol
InChI Key: IOHUKINMPIUAFU-UHFFFAOYSA-N
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Description

2,6-Dimethylmorpholine-4-sulfonyl chloride is a chemical compound with the molecular formula C6H12ClNO3S and a molecular weight of 213.68 g/mol . This compound belongs to the morpholine family and is characterized by the presence of a sulfonyl chloride group attached to the morpholine ring. It is primarily used in proteomics research and various scientific fields .

Preparation Methods

The synthesis of 2,6-Dimethylmorpholine-4-sulfonyl chloride typically involves the reaction of 2,6-dimethylmorpholine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction can be represented as follows:

2,6-Dimethylmorpholine+Chlorosulfonic acid2,6-Dimethylmorpholine-4-sulfonyl chloride+Hydrochloric acid\text{2,6-Dimethylmorpholine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} 2,6-Dimethylmorpholine+Chlorosulfonic acid→2,6-Dimethylmorpholine-4-sulfonyl chloride+Hydrochloric acid

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

2,6-Dimethylmorpholine-4-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and organic solvents (e.g., dichloromethane). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Dimethylmorpholine-4-sulfonyl chloride has a wide range of scientific research applications, including:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Proteomics Research: The compound is utilized in proteomics research for the modification and labeling of proteins.

    Liquid Chromatography: It is employed in liquid chromatography as a derivatizing agent to enhance the detection and separation of analytes.

    Pharmaceutical Industry: The compound is used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 2,6-Dimethylmorpholine-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in proteomics research, the compound can react with amino groups in proteins to form stable sulfonamide linkages .

Comparison with Similar Compounds

2,6-Dimethylmorpholine-4-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

2,6-dimethylmorpholine-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO3S/c1-5-3-8(12(7,9)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHUKINMPIUAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585517
Record name 2,6-Dimethylmorpholine-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919026-20-3
Record name 2,6-Dimethylmorpholine-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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